
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of a suitable hydrazine with a β-diketone, followed by cyclization and functionalization steps. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further functionalized to introduce the butoxy and carboxamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenyl-1H-pyrazole: This compound lacks the butoxy and carboxamide groups, making it less versatile in terms of functionalization and applications.
1-Phenyl-3-methyl-5-pyrazolone: This derivative has a different substitution pattern, which affects its chemical reactivity and biological activity
Propriétés
Numéro CAS |
55228-17-6 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
5-butoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-21-15-12-14(16(20)18(2)3)17-19(15)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Clé InChI |
GZOXWSYHZYFLPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
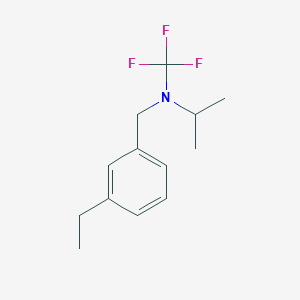
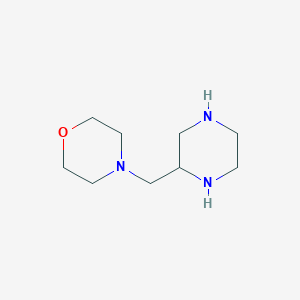
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)

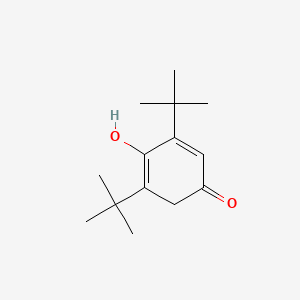
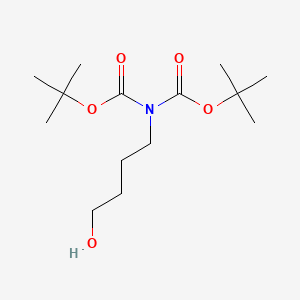
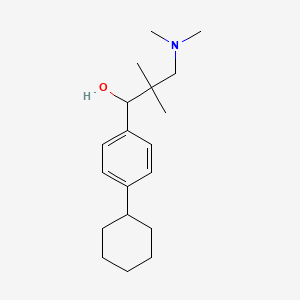
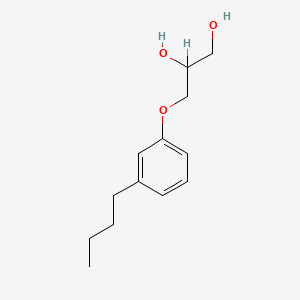


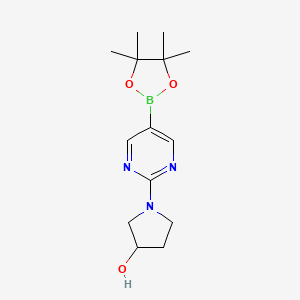
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)

